N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Description
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a diethylamino group attached to a phenyl ring, which is further connected to a dimethyl-isoxazolecarboxamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in various fields.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-19(6-2)14-9-7-13(8-10-14)17-16(20)15-11(3)18-21-12(15)4/h7-10H,5-6H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRPDNYKGUZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(diethylamino)benzaldehyde, which is then subjected to a series of reactions to introduce the isoxazole and carboxamide groups. The key steps include:
Formation of 4-(diethylamino)benzaldehyde: This can be achieved by reacting 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Isoxazole Ring Formation: The aldehyde group of 4-(diethylamino)benzaldehyde is converted to an isoxazole ring through a cyclization reaction with appropriate reagents.
Carboxamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazole ring may participate in binding interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino group but differs in the presence of a phenylurea moiety.
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, featuring the diethylamino group attached to a benzaldehyde.
Uniqueness
N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoxazolecarboxamide structure differentiates it from other similar compounds, providing unique properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
